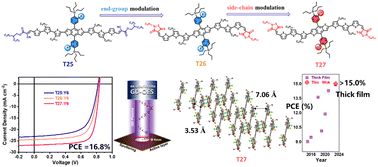Regulating the reorganization energy and crystal packing of small-molecule donors enables the high performance of binary all-small-molecule organic solar cells with a slow film growth rate†
Energy & Environmental Science Pub Date: 2023-10-18 DOI: 10.1039/D3EE02129G
Abstract
Difficulty in tuning the ideal phase morphology of interpenetrating network structures is the main reason for the relative inefficiency of all-small-molecule organic solar cells (ASM-OSCs). Achieving a desirable phase morphology is closely tied to both the molecular structure and film-formation process. Therefore, understanding the material's structural properties and film formation mechanism becomes crucial to improve the device performance. Herein, we have developed three small-molecule donors (T25, T26 and T27) through stepwise terminal-group and side-chain engineering. For the first time in the ASM-OSCs, we have analyzed the relationship between the material's structure, film formation mechanism and device performance by combining single crystal structure analysis and glow discharge optical emission spectroscopy (GD-OES) measurements. The results demonstrate that T27 exhibits a lower reorganization energy and a well-connected crystal packing, leading to a higher hole mobility compared to T25 and T26. Device performance results and morphological analysis indicate that the T27 : Y6-based ASM-OSCs yield enhanced efficiency compared to the T25- and T26-based ones. This enhancement can be attributed to the better charge generation and transport, suppressed charge recombination, more favorable molecular packing and slower film growth rate. These results not only provide insight into molecular designing, but also contribute to a deeper understanding of the film growth mechanism.


Recommended Literature
- [1] Front cover
- [2] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [3] Epitaxial growth of GaN films on unconventional oxide substrates
- [4] Front cover
- [5] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†
- [6] Block copolymers as bile salt sequestrants: intriguing structures formed in a mixture of an oppositely charged amphiphilic block copolymer and bile salt†
- [7] Hybrid luminescent porous silicon for efficient drug loading and release†
- [8] Disordered peptide chains in an α-C-based coarse-grained model†
- [9] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [10] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 175696-73-8
-
CAS no.: 141-14-0
-
CAS no.: 107016-79-5









